![molecular formula C13H9N3O3S B13932301 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 1173927-25-7](/img/structure/B13932301.png)
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a nitrobenzyl substituent at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under specific conditions. For example, the reaction may involve the use of a base such as sodium methoxide in refluxing butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amino derivative.
Substitution of Benzyl Group: The major products would depend on the substituent introduced, such as alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new therapeutic agents due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer processes, while the thiazolo[3,2-a]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another fused heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine core fused to a pyridine ring.
Uniqueness
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for developing novel compounds with specific biological and material applications.
Propiedades
Número CAS |
1173927-25-7 |
|---|---|
Fórmula molecular |
C13H9N3O3S |
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
6-[(3-nitrophenyl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N3O3S/c17-12-10(8-14-13-15(12)4-5-20-13)6-9-2-1-3-11(7-9)16(18)19/h1-5,7-8H,6H2 |
Clave InChI |
HAUHZWPJVZLMLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C3N(C2=O)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


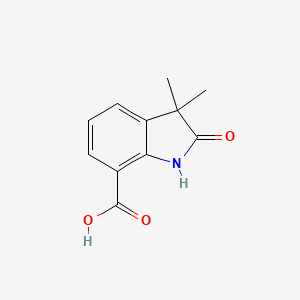

![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
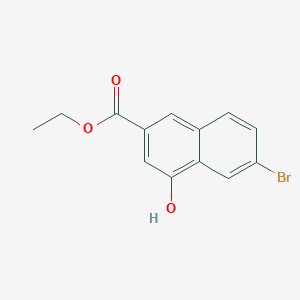



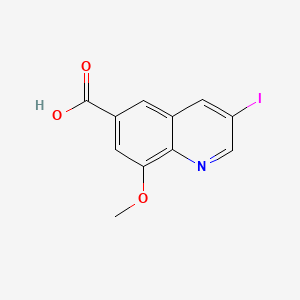
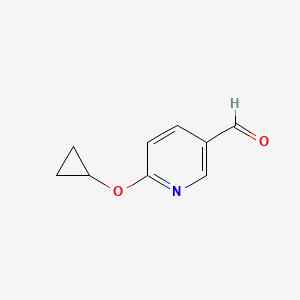
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
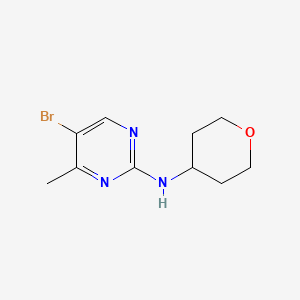
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)


